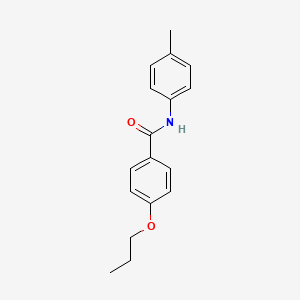
N-(4-methylphenyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-4-propoxybenzamide, also known as MPD or 4-MPD, is a chemical compound that belongs to the class of cathinones. It is a synthetic stimulant that has been gaining popularity in the research community due to its potential therapeutic applications. In
作用机制
N-(4-methylphenyl)-4-propoxybenzamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect on the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
The use of N-(4-methylphenyl)-4-propoxybenzamide has been associated with various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to a euphoric effect.
实验室实验的优点和局限性
One advantage of using N-(4-methylphenyl)-4-propoxybenzamide in lab experiments is its ability to increase the release of neurotransmitters, allowing for the study of their effects on behavior. However, the use of N-(4-methylphenyl)-4-propoxybenzamide in lab experiments is limited by its potential for abuse and addiction. It is also important to consider the purity of the product, as impurities can affect the results of experiments.
未来方向
For the study of N-(4-methylphenyl)-4-propoxybenzamide include the development of new therapeutic applications and the study of its long-term effects on the brain and behavior.
合成方法
The synthesis of N-(4-methylphenyl)-4-propoxybenzamide involves the reaction of 4-methylpropiophenone with 4-aminobenzoic acid, followed by the addition of propylamine. The resulting product is then purified using a crystallization process. The purity of the final product is critical for its use in research.
科学研究应用
N-(4-methylphenyl)-4-propoxybenzamide has been used in various scientific studies, including in vitro and in vivo experiments. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). N-(4-methylphenyl)-4-propoxybenzamide has also been used as a tool for studying the effects of stimulants on the brain and behavior.
属性
IUPAC Name |
N-(4-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-10-6-14(7-11-16)17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRDEBLBSKLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5053225.png)
![2,2'-(1,5-naphthalenediyl)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5053240.png)
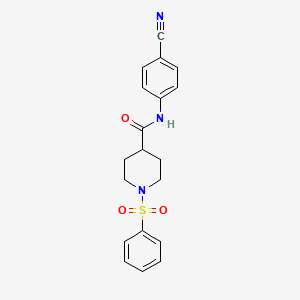
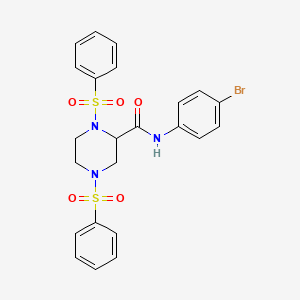
![methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5053256.png)
![3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5053263.png)
![5,7,9-trimethyl-1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5053276.png)
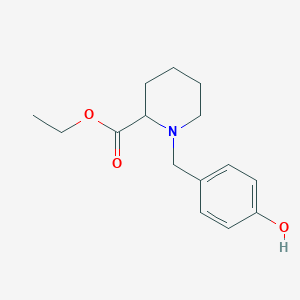
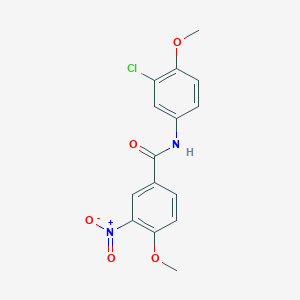

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)
